molecular formula C11H15N5O2 B11866393 2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one

2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one

Cat. No.: B11866393
M. Wt: 249.27 g/mol
InChI Key: PMPFSQREEWMOPZ-NKWVEPMBSA-N
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Description

2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentyl ring with a hydroxymethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the hydroxymethyl group: This step often involves hydroxylation reactions under controlled conditions.

    Formation of the purine base: This is usually done through a series of condensation reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized derivatives: Such as aldehydes and carboxylic acids.

    Reduced derivatives: Such as alcohols and amines.

    Substituted derivatives: Various purine derivatives with different functional groups.

Scientific Research Applications

2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interactions: The compound may interact with nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base with a similar structure but lacking the cyclopentyl ring.

    Guanine: Another purine base with different functional groups.

    Inosine: A nucleoside with a similar purine base but different sugar moiety.

Uniqueness

2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is unique due to its specific structural features, including the cyclopentyl ring and hydroxymethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

2-amino-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h5-7,17H,1-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1

InChI Key

PMPFSQREEWMOPZ-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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